molecular formula C15H22N2O5 B13568709 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid

Cat. No.: B13568709
M. Wt: 310.35 g/mol
InChI Key: ZTOOAZJVSFCTMW-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Coupling of the Piperidine and Oxazole Rings: The piperidine and oxazole rings are coupled through a condensation reaction, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final Functionalization: The carboxylic acid group is introduced through a hydrolysis reaction, typically using an acid or base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but they often include neurotransmitter receptors or metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazol-4-ylacetic acid: This compound features a pyrazole ring instead of an oxazole ring.

    ((1-(Tert-butoxycarbonyl)piperidin-4-yl)methyl)proline: This compound includes a proline residue instead of an oxazole ring.

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C15H22N2O5/c1-9-11(13(18)19)16-12(21-9)10-5-7-17(8-6-10)14(20)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19)

InChI Key

ZTOOAZJVSFCTMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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